

# Application Notes and Protocols for CHS-828 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and energy production.[3] By inhibiting NAMPT, CHS-828 depletes intracellular NAD+ levels, leading to ATP depletion and ultimately, cancer cell death.[2] This mechanism of action makes CHS-828 a promising agent for cancer therapy, and it has demonstrated significant antitumor activity in various preclinical mouse xenograft models. [5][6][7]

These application notes provide a comprehensive overview of the use of **CHS-828** in mouse xenograft models, including recommended dosage regimens, detailed experimental protocols, and expected outcomes based on published preclinical data.

### **Mechanism of Action: NAD+ Depletion**

**CHS-828** competitively inhibits NAMPT, which is responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a key precursor of NAD+. This disruption of the NAD+ salvage pathway is particularly effective in cancer cells, which often have a higher demand for NAD+ to support their rapid proliferation and metabolism. The resulting depletion of NAD+ triggers a cascade of events including metabolic collapse and cell death.





Click to download full resolution via product page

Caption: Signaling pathway of CHS-828 action.

## Data Presentation: CHS-828 Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from various preclinical studies using **CHS-828** in different mouse xenograft models.



Table 1: Oral Administration of CHS-828 in Mouse Xenograft Models

| Cancer Type               | Cell Line          | Mouse Strain    | Dosage and<br>Schedule           | Key Findings                                                     |
|---------------------------|--------------------|-----------------|----------------------------------|------------------------------------------------------------------|
| Breast Cancer             | MCF-7              | Nude mice       | 20-50 mg/kg/day,<br>p.o.         | Inhibition of tumor growth.[5]                                   |
| Small Cell Lung<br>Cancer | NYH                | Nude mice       | 20-50 mg/kg/day,<br>p.o.         | Tumor regression.[5]                                             |
| Neuroblastoma             | SH-SY5Y            | NMRI nu/nu mice | Not specified<br>daily oral dose | 82% reduction in tumor growth; 44% complete tumor regression.[6] |
| Neuroendocrine<br>Tumor   | GOT1               | Nude mice       | 100 mg/kg/week,<br>p.o.          | Moderate tumor regression.[7]                                    |
| Neuroendocrine<br>Tumors  | GOT1, BON,<br>GOT2 | Nude mice       | 250 mg/kg, p.o.                  | Marked<br>antitumor activity.<br>[2]                             |

Table 2: Intravenous Administration of GMX1777 (**CHS-828** Prodrug) in Mouse Xenograft Models



| Cancer Type                    | Cell Line | Mouse Strain  | Dosage and<br>Schedule            | Key Findings                                                      |
|--------------------------------|-----------|---------------|-----------------------------------|-------------------------------------------------------------------|
| Multiple<br>Myeloma            | IM-9      | Not specified | 75 mg/kg over<br>24h IV infusion  | Tumor regression.[8]                                              |
| Small Cell Lung<br>Cancer      | SHP-77    | Not specified | 75 mg/kg over<br>24h IV infusion  | Tumor regression.[8]                                              |
| Colon Carcinoma                | HCT-116   | Not specified | 75 mg/kg over<br>24h IV infusion  | Tumor regression.[8]                                              |
| Colon Carcinoma<br>(Resistant) | HCT-116R  | SCID mice     | 150 mg/kg over<br>24h IV infusion | No significant<br>antitumor activity<br>in resistant<br>model.[9] |

## Experimental Protocols General Mouse Xenograft Protocol

This protocol outlines the general steps for establishing a subcutaneous xenograft model to test the efficacy of **CHS-828**.



Click to download full resolution via product page

Caption: Experimental workflow for a mouse xenograft study.

- 1. Cell Culture and Preparation:
- Culture the desired human cancer cell line (e.g., MCF-7, HCT-116) in the appropriate medium and conditions.



- Harvest cells during the logarithmic growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cells in a mixture of sterile PBS and Matrigel (or other basement membrane extract) at the desired concentration (typically 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells per 100-200 μL).
- 2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., nude, SCID) that are 6-8 weeks old.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 28gauge needle.
- 3. Tumor Growth Monitoring:
- Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
- Monitor the body weight of the mice as an indicator of general health and toxicity.
- 4. **CHS-828** Administration:
- · Oral Administration:
  - Prepare a fresh formulation of CHS-828 in a suitable vehicle (e.g., corn oil).
  - Administer the specified dose (e.g., 20-100 mg/kg) via oral gavage daily or on the determined schedule.
- Intravenous Administration (of prodrug GMX1777):
  - Formulate GMX1777 in an appropriate sterile buffer (e.g., 10 mM citrate buffer, pH 4.8).[9]



- Administer the drug via a continuous intravenous infusion over a specified period (e.g., 24 hours) using an infusion pump.
- 5. Endpoint and Data Analysis:
- Continue treatment for the planned duration or until the tumors in the control group reach a
  predetermined size.
- At the end of the study, euthanize the mice and excise the tumors.
- · Measure the final tumor volume and weight.
- Perform further analyses as required, such as immunohistochemistry for proliferation and apoptosis markers, or measurement of NAD+ levels in tumor tissue.
- Plot tumor growth curves and perform statistical analysis to compare the treatment groups to the control group.

### **Safety and Toxicity**

In preclinical studies, **CHS-828** has been reported to have low toxicity at effective doses.[6] However, as with other NAMPT inhibitors, dose-limiting toxicities have been observed in clinical trials, primarily thrombocytopenia and gastrointestinal symptoms.[10] Therefore, it is crucial to monitor the health of the animals throughout the study, including daily observation for any signs of distress and regular body weight measurements.

### Conclusion

**CHS-828** is a potent antitumor agent with a well-defined mechanism of action that has shown significant efficacy in a variety of mouse xenograft models. The provided dosage tables and protocols offer a solid foundation for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound. Researchers should carefully consider the specific cancer model and experimental goals when selecting the appropriate dosage and administration route for **CHS-828**. Further optimization of treatment schedules and combination therapies may enhance its antitumor activity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anticancer agent CHS-828 inhibits cellular synthesis of NAD PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CHS-828 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668923#chs-828-dosage-for-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com